molecular formula C15H16N2O3 B2365749 3-[(3-Methoxyphenoxy)methyl]benzohydrazide CAS No. 834913-38-1

3-[(3-Methoxyphenoxy)methyl]benzohydrazide

Cat. No.: B2365749
CAS No.: 834913-38-1
M. Wt: 272.304
InChI Key: UOOLHXFCTFFEHU-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 g/mol It is known for its unique structure, which includes a benzohydrazide moiety linked to a methoxyphenoxy group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenoxy)methyl]benzohydrazide typically involves the reaction of 3-methoxyphenol with formaldehyde to form 3-(3-methoxyphenoxy)methanol. This intermediate is then reacted with benzohydrazide under suitable conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring the purity and consistency of the compound. Quality control measures are implemented to monitor the reaction conditions and the final product’s specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in various substituted benzohydrazides .

Scientific Research Applications

3-[(3-Methoxyphenoxy)methyl]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Methoxyphenoxy)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.

    3-[(3-Methoxyphenoxy)methyl]benzaldehyde: Contains an aldehyde group in place of the hydrazide.

    3-[(3-Methoxyphenoxy)methyl]benzyl alcohol: Features a hydroxyl group instead of the hydrazide.

Uniqueness

3-[(3-Methoxyphenoxy)methyl]benzohydrazide is unique due to its hydrazide group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from similar compounds that lack the hydrazide functionality .

Properties

IUPAC Name

3-[(3-methoxyphenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-6-3-7-14(9-13)20-10-11-4-2-5-12(8-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOLHXFCTFFEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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